1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine
1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine
[4-(3-chlorophenyl)-1-piperazinyl]-(5-methyl-2-phenyl-3-pyrazolyl)methanone is a member of piperazines.
Brand Name:
Vulcanchem
CAS No.:
729605-21-4
VCID:
VC0547404
InChI:
InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3
SMILES:
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Molecular Formula:
C21H21ClN4O
Molecular Weight:
380.9 g/mol
1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine
CAS No.: 729605-21-4
Inhibitors
VCID: VC0547404
Molecular Formula: C21H21ClN4O
Molecular Weight: 380.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 729605-21-4 |
---|---|
Product Name | 1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine |
Molecular Formula | C21H21ClN4O |
Molecular Weight | 380.9 g/mol |
IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone |
Standard InChI | InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3 |
Standard InChIKey | NPHPNBGYPKBDDB-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES | CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Appearance | Solid powder |
Description | [4-(3-chlorophenyl)-1-piperazinyl]-(5-methyl-2-phenyl-3-pyrazolyl)methanone is a member of piperazines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | XRP44X; XRP-44X; XRP 44X; XRP-44-X; XRP 44 X; |
Reference | 1: Li TZ, Kim SM, Hur W, Choi JE, Kim JH, Hong SW, Lee EB, Lee JH, Yoon SK. Elk-3 Contributes to the Progression of Liver Fibrosis by Regulating the Epithelial-Mesenchymal Transition. Gut Liver. 2017 Jan 15;11(1):102-111. doi: 10.5009/gnl15566. PubMed PMID: 27538444; PubMed Central PMCID: PMC5221867. 2: Semenchenko K, Wasylyk C, Cheung H, Tourrette Y, Maas P, Schalken JA, van der Pluijm G, Wasylyk B. XRP44X, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice. PLoS One. 2016 Jul 18;11(7):e0159531. doi: 10.1371/journal.pone.0159531. eCollection 2016. PubMed PMID: 27427904; PubMed Central PMCID: PMC4948895. 3: Chen J, Sun WL, Wasylyk B, Wang YP, Zheng H. c-Jun N-terminal kinase mediates microtubule-depolymerizing agent-induced microtubule depolymerization and G2/M arrest in MCF-7 breast cancer cells. Anticancer Drugs. 2012 Jan;23(1):98-107. doi: 10.1097/CAD.0b013e32834bc978. PubMed PMID: 21968419. 4: Wasylyk C, Zheng H, Castell C, Debussche L, Multon MC, Wasylyk B. Inhibition of the Ras-Net (Elk-3) pathway by a novel pyrazole that affects microtubules. Cancer Res. 2008 Mar 1;68(5):1275-83. doi: 10.1158/0008-5472.CAN-07-2674. PubMed PMID: 18316589. |
PubChem Compound | 10339779 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume